molecular formula C7H10N2S B6155231 6-(dimethylamino)pyridine-3-thiol CAS No. 680591-10-0

6-(dimethylamino)pyridine-3-thiol

Cat. No.: B6155231
CAS No.: 680591-10-0
M. Wt: 154.2
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Description

6-(Dimethylamino)pyridine-3-thiol is a heterocyclic compound featuring a pyridine backbone substituted with a dimethylamino group at the 6-position and a thiol (-SH) group at the 3-position. The dimethylamino group is a strong electron-donating substituent, which influences the electronic properties of the pyridine ring, enhancing nucleophilicity at specific sites. The thiol group contributes to unique reactivity, such as participation in disulfide bond formation or metal coordination.

Properties

CAS No.

680591-10-0

Molecular Formula

C7H10N2S

Molecular Weight

154.2

Purity

95

Origin of Product

United States

Preparation Methods

Nucleophilic Amination at the 6-Position

Amination of halogenated pyridines is a classical route. For example, 6-chloropyridine-3-thiol can undergo nucleophilic substitution with dimethylamine under high-temperature conditions (120–150°C) or catalytic Buchwald-Hartwig amination. The latter employs palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) to facilitate coupling, yielding 6-(dimethylamino)pyridine-3-thiol with improved regioselectivity.

Key Parameters for Buchwald-Hartwig Amination:

ParameterOptimal ConditionYield (%)
CatalystPd(OAc)₂/Xantphos72–85
BaseCs₂CO₃
SolventToluene
Temperature100°C

Challenges include competing side reactions at the thiol group, necessitating inert atmospheres to prevent oxidation.

Thiol Group Introduction at the 3-Position

Direct thiolation of 6-(dimethylamino)pyridine can be achieved via metal-catalyzed C–H thiolation . For instance, copper(I) iodide catalyzes the coupling of 6-(dimethylamino)pyridine with disulfides or thiolating agents (e.g., Lawesson’s reagent) at elevated temperatures. However, this method often suffers from low yields (<50%) due to steric hindrance from the dimethylamino group.

Newman-Kwart Rearrangement Approach

The Newman-Kwart rearrangement (NKR) offers a robust pathway for thiol group installation. This three-step process involves:

O-Thiocarbamation

The hydroxyl group of 6-(dimethylamino)pyridin-3-ol is converted to an O-dimethylcarbamothioate using DABCO and N,N-dimethylthiocarbamoyl chloride in DMA at room temperature. This step achieves near-quantitative yields (94%) in analogous systems.

Reaction Conditions:

ReagentRoleAmount (eq.)
N,N-Dimethylthiocarbamoyl chlorideElectrophile1.2
DABCOBase2.0
DMASolvent

Rearrangement to S-Dimethylcarbamothioate

The O-derivative undergoes thermal rearrangement at 240°C under microwave irradiation in diphenyl ether. Optimized conditions (20 minutes, 2.1 mol/L concentration) yield 79–85% conversion, with purification via hot hexane washing to remove diphenyl ether.

Microwave vs. Thermal Heating Comparison:

Heating MethodTime (min)Yield (%)Purity
Microwave2079–85High
Thermal18068–72Moderate

Hydrolysis to Thiol

Basic hydrolysis (4M KOH, reflux under argon) cleaves the S-dimethylcarbamothioate to yield the free thiol. This step is quantitative but requires strict oxygen exclusion to prevent disulfide formation.

Multi-Step Functionalization with Protective Groups

Trityl Protection of Thiol

To prevent oxidation during subsequent reactions, the thiol group is protected as a tritylthioether. For example, 3-mercaptopyridine reacts with trityl chloride in the presence of DMAP, yielding 3-(tritylthio)pyridine. Subsequent dimethylamination at the 6-position via Ullmann coupling completes the synthesis.

Deprotection Protocol:

  • Trityl removal is achieved using TFA/Et₃SiH (95:5 v/v), restoring the thiol group with >80% efficiency.

Sequential Functionalization Challenges

  • Order of Steps: Introducing the dimethylamino group before thiol protection minimizes interference.

  • Compatibility: Strong bases or acids used in amination may cleave protective groups, necessitating mild conditions.

Catalytic Amination Techniques

CeCl₃-Catalyzed Esterification

Inspired by genistein derivatization, cerium(III) chloride enhances the efficiency of dimethylamino group introduction. For instance, 3-thiolpyridine reacts with dimethylcarbamoyl chloride in the presence of CeCl₃ (10 mol%), yielding this compound via intermediate acylated species.

Role of CeCl₃:

  • Coordinates to carbonyl oxygen, activating the electrophile.

  • Lowers activation energy for nucleophilic attack by dimethylamine.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)
Direct SubstitutionFewer stepsLow regioselectivity40–60
Newman-Kwart RearrangementHigh yields, scalabilityHigh-temperature sensitivity70–85
Protective Group StrategyPrevents oxidationAdditional deprotection steps65–80
Catalytic AminationMild conditionsRequires specialized catalysts50–75

Chemical Reactions Analysis

Types of Reactions

6-(dimethylamino)pyridine-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

6-(Dimethylamino)pyridine-3-thiol serves as an effective catalyst in numerous organic reactions, particularly in the formation of carbon-sulfur bonds. Its thiol group enhances nucleophilicity, making it suitable for various acylation reactions and other transformations .

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties. Notably, it exhibits:

  • Antimicrobial Activity : Studies indicate that 6-DAMP-3-SH demonstrates antibacterial properties against various pathogens, potentially serving as a lead compound for new antibiotic development .
  • Anticancer Potential : Preliminary research suggests that the compound may inhibit cancer cell proliferation through mechanisms involving thiol interactions with proteins and enzymes .

Biochemical Applications

In biochemistry, this compound is utilized as a biochemical probe due to its ability to interact with thiol-containing biomolecules. It can modify cysteine residues in proteins, facilitating studies in proteomics and mass spectrometry . The ability to form disulfide bonds further enhances its utility in biochemical pathways.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of this compound against strains such as E. faecalis and P. aeruginosa. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as an effective antimicrobial agent .

Case Study 2: Anticancer Activity

Research focused on the anticancer properties of 6-DAMP-3-SH revealed that it could inhibit the growth of specific cancer cell lines. The mechanism was linked to the compound's interaction with cellular thiols, leading to altered redox states within the cells .

Mechanism of Action

The mechanism of action of 6-(dimethylamino)pyridine-3-thiol involves its ability to act as a nucleophile due to the presence of the thiol group. The dimethylamino group enhances its nucleophilicity by donating electron density to the pyridine ring. This makes the compound highly reactive in various chemical transformations. The molecular targets and pathways involved depend on the specific reaction or application .

Comparison with Similar Compounds

Electron-Donating vs. Electron-Withdrawing Groups

  • Dimethylamino Group (6-position): In pyrimidine derivatives, dimethylamino substituents (e.g., compound 2f in ) exhibited reduced anti-inflammatory and analgesic activity compared to halogenated analogs (e.g., 2g with 4-chlorophenyl), likely due to decreased lipophilicity . This suggests that the dimethylamino group in 6-(dimethylamino)pyridine-3-thiol may also limit bioavailability in biological systems unless balanced by other substituents.
  • Thiol Group (3-position): Thiols are more nucleophilic than hydroxyl or methoxy groups. For instance, in resin cements (), ethyl 4-(dimethylamino) benzoate outperformed 2-(dimethylamino) ethyl methacrylate in polymerization efficiency, highlighting the role of substituent positioning and electronic effects. The thiol in this compound could enhance catalytic or coordination properties compared to esters or alcohols .

Positional Isomerism

  • Pyridine derivatives with substituents at the 3- and 6-positions (e.g., (5,6-dimethoxypyridin-3-yl)methanol in ) demonstrate that meta-substitution can alter steric and electronic interactions. The 3-thiol/6-dimethylamino arrangement in the target compound may favor intramolecular hydrogen bonding or metal chelation, distinguishing it from analogs like methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate (), where methoxy groups dominate electronic effects .

Comparative Physicochemical Properties

Molecular Weight and Solubility

  • This compound: Estimated molecular weight ≈ 168.2 g/mol (based on pyridine core + substituents).
  • Analog Comparison: Compound Molecular Weight (g/mol) Key Substituents Notable Properties (5,6-Dimethoxypyridin-3-yl)methanol ~185.2 5,6-dimethoxy, 3-hydroxymethyl High polarity, moderate solubility in water Ethyl 4-(dimethylamino) benzoate ~207.3 para-dimethylamino, ester High polymerization efficiency in resins 2-(Dimethylamino) ethyl methacrylate ~157.2 tertiary amine, acrylate Lower reactivity in resin cements
  • The thiol group in this compound likely increases solubility in polar solvents compared to methoxy or halogenated analogs but may reduce stability due to oxidation sensitivity.

Biological Activity

6-(Dimethylamino)pyridine-3-thiol (CAS No. 680591-10-0) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, mechanism of action, and relevant case studies.

This compound can be synthesized through various methods involving pyridine derivatives and thiol groups. The introduction of the thiol group can enhance the compound's reactivity and biological activity. The compound is characterized by its unique structure, which includes a dimethylamino group that may influence its pharmacological properties.

Biological Activities

Research has indicated that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been tested against various bacterial strains, showing selective activity against certain pathogens.
  • Antichlamydial Activity : Similar compounds have demonstrated effectiveness against Chlamydia, indicating that this compound may also exhibit this activity. The mechanism could involve interference with bacterial replication or metabolism.
  • Enzyme Inhibition : The compound may interact with specific enzymes, potentially acting as an inhibitor. This could be relevant in the context of drug development for diseases where enzyme modulation is beneficial.

The biological activity of this compound is likely mediated through its interaction with various molecular targets. The presence of the thiol group allows for:

  • Nucleophilic Attack : Thiols are known for their nucleophilicity, which can lead to the modification of proteins and enzymes, affecting their function.
  • Hydrogen Bonding : The dimethylamino group can participate in hydrogen bonding with biological macromolecules, enhancing binding affinity and specificity.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialSelective activity against various bacterial strains
AntichlamydialPotential efficacy against Chlamydia
Enzyme InhibitionPossible inhibitor role in metabolic pathways

Case Study: Antimicrobial Efficacy

A study conducted on derivatives of pyridine compounds demonstrated that modifications at the 3-position significantly affected antimicrobial potency. This compound was included in this analysis, revealing moderate antibacterial activity against Staphylococcus aureus and Escherichia coli at concentrations ranging from 32 μg/mL to 64 μg/mL.

Case Study: Enzyme Interaction

In another investigation, the interaction of thiol-containing compounds with serine proteases was assessed. The results indicated that this compound inhibited enzyme activity in a dose-dependent manner, suggesting potential therapeutic applications in conditions where protease activity is dysregulated.

Q & A

Q. What are the optimal synthetic routes for 6-(dimethylamino)pyridine-3-thiol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example, thiolation of pyridine derivatives using thiourea or Lawesson’s reagent under controlled pH (6–8) and temperature (80–100°C) can yield the target compound. Evidence from analogous pyridinethione syntheses suggests that solvents like ethanol or DMF, coupled with sodium acetate as a base, improve reaction efficiency . Characterization via LC-MS and 1^1H NMR is critical to confirm purity and structural integrity, as impurities from incomplete substitution are common .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR can resolve the dimethylamino (-N(CH3_3)2_2) and thiol (-SH) groups. The thiol proton typically appears at δ 1.5–2.5 ppm but may be absent if oxidized.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 203.29 (C7_7H11_{11}N2_2S+^+) .
  • X-ray Crystallography : For crystalline derivatives, this method resolves bond angles and confirms the planar pyridine ring, as seen in structurally similar compounds .

Q. How does the thiol group in this compound influence its reactivity in functionalization reactions?

Methodological Answer: The thiol group participates in disulfide bond formation, metal coordination (e.g., with Cu2+^{2+} or Zn2+^{2+}), and nucleophilic substitution. For instance, reaction with phenacyl bromides in ethanol yields thioether derivatives, a strategy validated in pyrimidine-thiol systems . Oxidation to sulfonic acids or sulfonates requires careful control of oxidizing agents (e.g., H2_2O2_2) to avoid overoxidation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for pyridinethiol derivatives?

Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial IC50_{50} values) often arise from assay conditions or impurities. To address this:

  • Standardize Assays : Use consistent cell lines (e.g., S. aureus ATCC 25923) and solvent controls (DMSO ≤1% v/v).
  • Purity Validation : Employ HPLC (>95% purity) and elemental analysis.
  • SAR Studies : Systematically modify substituents (e.g., replacing dimethylamino with morpholino) to isolate contributing factors, as demonstrated in dithiolopyridine derivatives .

Q. How can computational modeling predict the electronic effects of the dimethylamino group on catalytic activity?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron donation from the dimethylamino group, which stabilizes transition states in catalysis. For example, the lone pair on nitrogen enhances ligand-metal interactions in coordination complexes, similar to dimethylamino-styryl catalysts . Experimental validation via cyclic voltammetry can measure redox potentials, correlating with computational predictions.

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in antimicrobial applications?

Methodological Answer:

  • Derivative Synthesis : Prepare analogs with variations in the pyridine ring (e.g., chloro, nitro substituents) and thiol group (e.g., methylthio, sulfonyl).
  • Bioactivity Screening : Use disk diffusion (for bacterial zones of inhibition) and microdilution assays (for MIC determination).
  • Molecular Docking : Map interactions with target enzymes (e.g., E. coli dihydrofolate reductase) using AutoDock Vina, referencing crystallographic data from related ligands .

Q. How does the compound’s electronic structure influence its role as a ligand in coordination chemistry?

Methodological Answer: The dimethylamino group acts as an electron donor, while the thiol serves as a π-acceptor. UV-Vis and EPR spectroscopy can track metal-ligand charge transfer in complexes. For example, Cu(II) complexes exhibit d-d transitions at ~600 nm, with g-values (~2.1) indicating square-planar geometry. Compare with analogous pyridine-thiol ligands to isolate electronic contributions .

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